molecular formula C14H21Cl3N2O3 B13777913 N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride CAS No. 77905-53-4

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride

Cat. No.: B13777913
CAS No.: 77905-53-4
M. Wt: 371.7 g/mol
InChI Key: JPRJPOPXYBVDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride is a nitrogen mustard derivative characterized by a benzylamine core substituted with two 2-chloroethyl groups, a 4-propoxy group, and a 3-nitro group. The hydrochloride salt enhances its stability and solubility for pharmacological applications. Structurally, the chloroethyl groups confer alkylating activity, enabling covalent binding to DNA and proteins, which is typical of nitrogen mustards used in chemotherapy .

Properties

CAS No.

77905-53-4

Molecular Formula

C14H21Cl3N2O3

Molecular Weight

371.7 g/mol

IUPAC Name

bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium;chloride

InChI

InChI=1S/C14H20Cl2N2O3.ClH/c1-2-9-21-14-4-3-12(10-13(14)18(19)20)11-17(7-5-15)8-6-16;/h3-4,10H,2,5-9,11H2,1H3;1H

InChI Key

JPRJPOPXYBVDDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Nitration: The nitration of 4-propoxybenzyl chloride to form 3-nitro-4-propoxybenzyl chloride.

    Alkylation: The alkylation of the nitro compound with 2-chloroethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Major Products Formed

    Substitution: The major products are typically derivatives where the chloroethyl groups are replaced by other nucleophiles.

    Reduction: The major product is the corresponding amine derivative of the compound.

Scientific Research Applications

Bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of its nitro and chloroethyl functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium chloride involves its interaction with nucleophiles and its ability to undergo reduction reactions. The nitro group can be reduced to an amine, which can then interact with various biological targets. The chloroethyl groups can participate in substitution reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride and related compounds:

Compound Name Core Structure Key Substituents Mechanism of Action Toxicity Profile
N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine HCl Benzylamine 4-propoxy, 3-nitro, 2-chloroethyl DNA alkylation, crosslinking High (alkylating potential)
Cyclophosphamide () Oxazaphosphorine Bis(2-chloroethyl)amine Prodrug requiring hepatic activation Moderate (due to detoxification to carboxyphosphamide)
HN1 (Nitrogen Mustard, ) Ethylamine Bis(2-chloroethyl)ethylamine Direct alkylation, vesicant Extreme (systemic toxicity)
N,N-Bis(2-hydroxyethyl)-3-chloroaniline () Aniline 3-chloro, 2-hydroxyethyl Limited alkylation (lower reactivity) Low (hydroxy groups reduce electrophilicity)

Metabolic Stability and Reactivity

  • Cyclophosphamide: Requires enzymatic conversion to aldophosphamide (toxic intermediate) and carboxyphosphamide (detoxified metabolite). Its Km for microsomal enzymes is 0.5 mM, and metabolism is inhibited by nicotine, phenobarbital, and steroids .
  • N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine HCl : The nitro and propoxy groups may reduce dependence on metabolic activation, allowing direct alkylation. However, its stability in biological systems remains uncharacterized.
  • HN1 : Rapidly hydrolyzes in aqueous environments, releasing HCl and generating reactive intermediates. High volatility increases inhalation risks .

Toxicity and Selectivity

  • Cyclophosphamide : Toxicity is mitigated by conversion to carboxyphosphamide via aldehyde oxidase. Co-administration with pyridoxal prolongs aldophosphamide’s activity, enhancing efficacy against L1210 leukemia .
  • HN1: Causes severe blistering and systemic toxicity due to unmodified reactivity. Limited therapeutic use outside chemical warfare .
  • N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine HCl : The benzylamine core and nitro group may improve tumor targeting compared to HN1, but chloroethyl groups retain high cytotoxicity. Propoxy substitution could increase blood-brain barrier penetration, posing CNS toxicity risks.

Inhibitory and Synergistic Effects

  • Cyclophosphamide metabolism is inhibited by nicotine, atropine, and phenobarbital . Similar drug interactions may occur with the target compound if it shares metabolic pathways.
  • The nitro group in the target compound could act as a radiosensitizer, a property observed in other nitroaromatic alkylators.

Biological Activity

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a structure that includes two chloroethyl groups, a propoxy group, and a nitro group attached to a benzylamine core. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles, which allows it to undergo various chemical reactions:

  • Nucleophilic Substitution Reactions : The chloroethyl groups can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amine, which may enhance its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, the derivative 4-[bis-(2-chloroethyl)-amino]-benzamide has shown potent inhibitory effects on solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells . This suggests that the compound may possess similar properties.

Inhibition of Histone Deacetylases (HDAC)

The compound's structural components allow it to function as an HDAC inhibitor. In vitro studies have demonstrated that related compounds can selectively inhibit class I HDACs (HDAC1, 2, and 3), which are involved in cancer progression. For example, FNA (a similar compound) exhibited strong inhibition of HDAC3 with an IC50 value of 95.48 nM . The inhibition of HDACs is crucial for inducing apoptosis in cancer cells and halting tumor growth.

Case Studies and Research Findings

  • In Vitro Studies : Experiments have shown that this compound can induce apoptosis in various cancer cell lines. It promotes G2/M phase arrest, which is critical for preventing cancer cell proliferation .
  • Combination Therapy : Studies have indicated that low concentrations of this compound can enhance the anticancer effects of other chemotherapeutic agents such as taxol and camptothecin . This synergistic effect could be beneficial in developing combination therapies for cancer treatment.

Summary Table of Biological Activities

Activity Description Reference
Antitumor ActivityInhibits solid tumor cell proliferation (IC50: 1.30 μM)
HDAC InhibitionSelectively inhibits HDAC1, 2, and 3; potent against HDAC3 (IC50: 95.48 nM)
Apoptosis InductionPromotes apoptosis and G2/M phase arrest in cancer cells
Synergistic EffectsEnhances efficacy of taxol and camptothecin at low concentrations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.